3-(Trifluoromethyl)styrene

Catalog No.
S776147
CAS No.
402-24-4
M.F
C9H7F3
M. Wt
172.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)styrene

CAS Number

402-24-4

Product Name

3-(Trifluoromethyl)styrene

IUPAC Name

1-ethenyl-3-(trifluoromethyl)benzene

Molecular Formula

C9H7F3

Molecular Weight

172.15 g/mol

InChI

InChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2

InChI Key

ARHOUOIHKWELMD-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

C=CC1=CC(=CC=C1)C(F)(F)F

The exact mass of the compound 3-(Trifluoromethyl)styrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Trifluoromethyl)styrene is a fluorinated vinyl aromatic monomer used in polymer synthesis and as a building block in organic chemistry. The incorporation of a trifluoromethyl (-CF3) group at the meta-position of the styrene core imparts distinct electronic and physical properties, such as increased thermal stability, hydrophobicity, and a low dielectric constant, to the resulting polymers and molecules. [REFS-1, REFS-2] These attributes make it a valuable precursor for creating high-performance materials for specialty electronics, coatings, and advanced composites where standard monomers like styrene are inadequate. [2]

Substituting 3-(Trifluoromethyl)styrene with its positional isomers (2- or 4-substituted) or with styrenes bearing other electron-withdrawing groups like chlorine is often unfeasible due to significant differences in polymer properties and monomer reactivity. The meta-position of the -CF3 group results in a unique electronic influence (inductive withdrawal without direct resonance participation) on the vinyl group, which dictates polymerization kinetics and the properties of the final polymer. For example, the glass transition temperature (Tg) of poly(3-trifluoromethylstyrene) is markedly different from that of its ortho- and para-isomers. [1] This non-interchangeability means that precise isomer selection is a critical procurement decision for achieving target material performance in thermal stability and processability.

Distinct Thermal Behavior: Lower Glass Transition Temperature Compared to Isomers

The homopolymer derived from 3-(Trifluoromethyl)styrene exhibits a glass transition temperature (Tg) of 63°C. This value is significantly lower than that of polymers made from its positional isomers, poly(4-trifluoromethylstyrene) (101°C) and poly(2-trifluoromethylstyrene) (175°C). [REFS-1, REFS-2] This substantial difference in Tg, a key indicator of a polymer's thermal behavior and service temperature, demonstrates that the choice of isomer is a critical design and procurement parameter.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data63°C for Poly(3-trifluoromethylstyrene)
Comparator Or BaselinePoly(4-trifluoromethylstyrene) at 101°C; Poly(2-trifluoromethylstyrene) at 175°C
Quantified Difference38°C lower than the para-isomer; 112°C lower than the ortho-isomer
ConditionsHomopolymer thermal analysis by Differential Scanning Calorimetry (DSC).

This lower Tg is critical for applications requiring greater flexibility and different processing temperatures compared to its higher-Tg isomers, directly impacting material selection for specific mechanical and thermal environments.

Precursor Suitability: Strong Inductive Electron-Withdrawing Effect for Regioselective Synthesis

The trifluoromethyl group is a strong electron-withdrawing substituent, a property quantified by the Hammett constant (σ). For the -CF3 group at the meta position, the Hammett constant (σ_meta) is +0.43. [1] This is a stronger inductive effect than that of a chlorine atom (σ_meta = +0.37) but lacks the resonance effects seen from the para position (σ_para for -CF3 is +0.54). [REFS-1, REFS-2] This specific electronic signature makes 3-(Trifluoromethyl)styrene a valuable precursor where strong, purely inductive electron withdrawal is required to control the regioselectivity of subsequent chemical transformations on the aromatic ring or to tune the electronic properties of a final molecule.

Evidence DimensionHammett Constant (σ_meta)
Target Compound Data+0.43 for -CF3 group
Comparator Or Baseline+0.37 for -Cl group; +0.54 for para-CF3 group (σ_para)
Quantified Difference16% stronger inductive withdrawal than meta-Cl
ConditionsBased on the ionization of benzoic acids in water at 25°C.

For synthetic chemists, this predictable and strong inductive effect is a key procurement driver for designing multi-step syntheses of complex molecules, such as pharmaceuticals or agrochemicals, where directing group effects are critical for yield and purity.

Enhanced Polymer Thermal Stability Over Unsubstituted Polystyrene

Incorporating trifluoromethylstyrene units into a polystyrene backbone enhances the thermal stability of the resulting copolymer. In studies of copolymers of α-trifluoromethylstyrene and styrene, the presence of the fluorinated monomer units led to a slight but measurable improvement in thermal stability compared to polystyrene homopolymer. [1] This improvement is attributed to the high dissociation energy of the C-F bond (485 kJ mol⁻¹), which contributes to the overall robustness of the polymer at elevated temperatures. [2]

Evidence DimensionThermal Stability
Target Compound DataSlightly better thermal stability than polystyrene
Comparator Or BaselinePolystyrene (PS) homopolymer
Quantified DifferenceQualitatively described as 'slightly better'. Specific Td10 values depend on copolymer composition and molecular weight.
ConditionsConventional bulk radical copolymerization and subsequent thermogravimetric analysis (TGA).

For applications requiring performance near the thermal limits of standard polystyrene, procuring 3-(Trifluoromethyl)styrene to use as a comonomer offers a direct path to enhancing thermal durability without fundamentally changing the polymer processing workflow.

Monomer for Low Dielectric Constant Polymers in Electronics

The trifluoromethyl group is known to lower the dielectric constant of polymers by increasing free volume and reducing polarizability. [1] 3-(Trifluoromethyl)styrene is therefore a suitable choice for copolymerization to create specialty resins and films for microelectronics, high-frequency circuits, and 5G communication components where low signal loss is a critical performance requirement.

Synthesis of Regiospecific Pharmaceutical and Agrochemical Intermediates

Leveraging the strong and predictable inductive electron-withdrawing effect of the meta-CF3 group (σ_meta = +0.43), this compound serves as a key starting material for complex organic syntheses. [2] It enables chemists to direct subsequent electrophilic aromatic substitution reactions with high regioselectivity, which is essential for the efficient and cost-effective production of advanced intermediates for drug discovery and crop protection agents.

Development of Functional Polymers with Tunable Thermal Properties

The distinct glass transition temperature of poly(3-trifluoromethylstyrene) (63°C) makes it a valuable comonomer for tuning the thermomechanical properties of styrenic copolymers. [3] It can be strategically incorporated with other monomers to formulate polymers with specific service temperatures, flexibility, and processing characteristics required for specialty adhesives, coatings, or engineered plastics.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-(Trifluoromethyl)styrene

Dates

Last modified: 08-15-2023

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